molecular formula C18H22O4 B13651212 2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl

2,2',6,6'-Tetramethoxy-4,4'-dimethyl-1,1'-biphenyl

Cat. No.: B13651212
M. Wt: 302.4 g/mol
InChI Key: HCEQCYGZZNDGID-UHFFFAOYSA-N
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Description

2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl is an organic compound with the molecular formula C18H22O4 and a molecular weight of 302.36 g/mol . It is characterized by the presence of four methoxy groups and two methyl groups attached to a biphenyl core. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl typically involves the methylation of 2,2’,6,6’-tetramethoxy-1,1’-biphenyl. One common method includes the use of methyl iodide (CH3I) and a strong base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. For instance, its methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The biphenyl core provides a rigid framework that can interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2,2’,6,6’-Tetramethoxy-1,1’-biphenyl: Lacks the methyl groups present in 2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl.

    4,4’,6,6’-Tetramethoxy-3,3’-dimethyl-1,1’-biphenyl-2,2’-diol: Contains additional hydroxyl groups.

    2,2’,6,6’-Tetramethyl-4,4’-biphenol: Contains methyl groups instead of methoxy groups.

Uniqueness

2,2’,6,6’-Tetramethoxy-4,4’-dimethyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and methyl groups enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H22O4

Molecular Weight

302.4 g/mol

IUPAC Name

2-(2,6-dimethoxy-4-methylphenyl)-1,3-dimethoxy-5-methylbenzene

InChI

InChI=1S/C18H22O4/c1-11-7-13(19-3)17(14(8-11)20-4)18-15(21-5)9-12(2)10-16(18)22-6/h7-10H,1-6H3

InChI Key

HCEQCYGZZNDGID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)C)OC)OC

Origin of Product

United States

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